The Role of L-364,918 in Elucidating Cholecystokinin Physiology: A Technical Guide
The Role of L-364,918 in Elucidating Cholecystokinin Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two primary G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The development of selective antagonists has been instrumental in dissecting the specific functions of these receptors. L-364,918, also known as Devazepide, is a potent and highly selective, non-peptide antagonist of the CCK1 receptor. This technical guide provides an in-depth overview of the utility of L-364,918 as a research tool to investigate the physiological roles of cholecystokinin, with a focus on its binding characteristics, experimental applications, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of L-364,918 Affinity and Potency
The efficacy of L-364,918 as a selective CCK1 receptor antagonist is underscored by its binding affinity (Ki) and its ability to inhibit agonist-induced responses (IC50). The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of L-364,918 for CCK Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| CCK1 (CCK-A) | Human | Transfected Cells | [¹²⁵I]CCK-8 | ~5 | [1] |
| CCK2 (CCK-B) | Human | Transfected Cells | [¹²⁵I]CCK-8 | >1000 | [1] |
| CCK1 (CCK-A) | Rat | Pancreatic Acini | [³H]L-364,918 | 0.53 (Kd) | [2] |
| CCK-A | Guinea Pig | Pancreas | Not Specified | 1 | [1] |
| CCK-B | Guinea Pig | Cerebral Cortex | Not Specified | >1000 | [1] |
Table 2: Inhibitory Potency (IC50) of L-364,918
| Assay | Agonist | Species | Tissue/Cell Line | IC50 (nM) | Reference |
| Inhibition of [¹²⁵I]BH-CCK-8 binding | CCK-8 | Guinea Pig | Pancreatic Acini | ~2 | [3] |
| Inhibition of gastrin-stimulated [³H]IP accumulation | Gastrin-17-I | Guinea Pig | Gastric Chief Cells | >1000 | [3] |
| Inhibition of CCK-8-stimulated amylase release | CCK-8 | Rat | Pancreatic Acini | Potent inhibition reported | [4] |
| Inhibition of food intake | Endogenous CCK | Rat | In vivo | Effective at 10-100 µg/kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols utilizing L-364,918.
Receptor Binding Assay (Competitive Inhibition)
This protocol determines the affinity of L-364,918 for CCK1 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue homogenates or cell membranes expressing CCK1 receptors (e.g., rat pancreatic acini).
-
Radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).
-
L-364,918 (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-364,918.
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-364,918.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK analog.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rodents
This protocol assesses the effect of L-364,918 on food consumption, providing insights into the role of endogenous CCK in satiety.
Materials:
-
Adult male rats or mice, individually housed.
-
Standard laboratory chow or a palatable diet.
-
L-364,918 solution for injection (e.g., intraperitoneal).
-
Vehicle control solution.
-
Animal balance.
Procedure:
-
Acclimate animals to the experimental conditions, including handling and injection procedures.
-
Fast the animals for a predetermined period (e.g., 18 hours) to ensure motivation to eat.
-
Administer L-364,918 or vehicle control at a specified time before food presentation. Doses can range from 10 to 100 µg/kg.[5]
-
At the designated time, present a pre-weighed amount of food to each animal.
-
Measure food intake at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food.
-
Water should be available ad libitum throughout the experiment.
-
Analyze the data to compare food intake between the L-364,918-treated and control groups.
Measurement of Pancreatic Amylase Secretion from Isolated Pancreatic Acini
This in vitro bioassay evaluates the antagonistic effect of L-364,918 on CCK-stimulated pancreatic enzyme secretion.
Materials:
-
Isolated pancreatic acini from rats or mice.
-
HEPES-Ringer buffer supplemented with essential amino acids, glutamine, and bovine serum albumin.
-
CCK-8 (agonist).
-
L-364,918.
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Prepare isolated pancreatic acini by collagenase digestion of the pancreas.
-
Pre-incubate the acini with various concentrations of L-364,918 or vehicle for a specified time (e.g., 15 minutes).
-
Stimulate the acini with a range of concentrations of CCK-8 for a set duration (e.g., 30 minutes) at 37°C.
-
Terminate the incubation by centrifugation to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a colorimetric assay.
-
Total amylase content is determined by lysing the acinar pellet.
-
Express amylase secretion as a percentage of the total cellular amylase.
-
Plot dose-response curves for CCK-8 in the presence and absence of L-364,918 to demonstrate the antagonistic effect.
Visualizing the Mechanisms: Signaling Pathways and Workflows
CCK1 Receptor Signaling Pathway
Cholecystokinin binding to the CCK1 receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately lead to physiological responses such as pancreatic enzyme secretion and gallbladder contraction.[6][7][8]
Experimental Workflow: In Vivo Food Intake Study
The following diagram illustrates the sequential steps involved in a typical in vivo experiment to assess the effect of L-364,918 on food intake.
References
- 1. Secretion of pancreatic lipase and colipase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
